molecular formula C20H32O4 B600654 Podoblastin B CAS No. 83788-47-0

Podoblastin B

Cat. No.: B600654
CAS No.: 83788-47-0
M. Wt: 336.47
Attention: For research use only. Not for human or veterinary use.
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Description

Podoblastin B is a natural product isolated from Podophyllum peltatum L. and belongs to a class of bioactive compounds characterized by a 3-acyl-5,6-dihydro-2H-pyran-2-one structure with an asymmetric center at the C(6) position . This compound is of significant interest in agricultural and antifungal research due to its documented activity against rice-blast disease . Structure-activity relationship (SAR) studies on related podoblastins indicate that the specific configuration of the chiral center is critical for its biological activity, driving research into its precise mode of action . The compound serves as a valuable analytical standard and building block in synthetic chemistry for exploring novel antifungal agents and studying chiral discrimination in bioactive molecules . Researchers utilize this compound to investigate new strategies for combating plant pathogenic fungi and to understand the broader pharmacological potential of the 3-acyl-dihydropyrone chemical class. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

83788-47-0

Molecular Formula

C20H32O4

Molecular Weight

336.47

Origin of Product

United States

Occurrence and Isolation in Natural Biological Systems

Natural Sources and Ecological Relevance of Podoblastin B

This compound is a natural product that has been isolated from the plant Podophyllum peltatum L., commonly known as the Mayapple. vulcanchem.comnih.gov This perennial plant, native to eastern North America, is a known producer of a variety of bioactive compounds. vulcanchem.com The isolation of this compound, along with its analogs Podoblastin A and C, was first reported by Miyakado et al. in 1982. google.com These compounds were identified as antifungal agents effective against rice-blast disease. mdpi.com

Research has shown that this compound is part of a mixture of related compounds within the plant, often making their separation a complex process. mdpi.com The core chemical structure of this compound is a 3-acyl-5,6-dihydro-2H-pyrone. vulcanchem.com

While Podophyllum peltatum is the primary natural source of this compound, the broader class of 3-acyl-5,6-dihydro-2H-pyran-2-ones, to which this compound belongs, is also found in fungi. semanticscholar.org Fungi are known to produce a vast array of secondary metabolites with diverse chemical structures and biological activities, including polyketides, which are precursors to compounds like this compound. nih.govmdpi.com

The exploration of fungal sources for similar compounds is an active area of research. For instance, (R)-lachnelluloic acid, a related antifungal compound, was isolated from the fungus Lachnellula fuscosanguinea. semanticscholar.org The biosynthetic pathways in fungi often involve polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), which create a wide diversity of metabolites. nih.govmdpi.com This suggests that it may be possible to find fungal species that produce this compound or structurally similar compounds, potentially offering an alternative to plant-based extraction.

Methodologies for Natural Product Isolation from Biological Matrixes

The isolation of this compound from its natural sources requires a combination of extraction and purification techniques.

Chromatography is a fundamental technique for separating and purifying components from a mixture. libretexts.org In the context of isolating this compound, various chromatographic methods are employed. These techniques separate compounds based on their differential distribution between a stationary phase and a mobile phase. drugfuture.com

Commonly used chromatographic techniques include:

Column Chromatography: This is a widely used method for the purification of individual compounds from a mixture. ijfmr.com The stationary phase, often silica (B1680970) gel or alumina, is packed into a column, and the mobile phase, a solvent or mixture of solvents, carries the sample through the column. creative-proteomics.com

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced form of column chromatography that uses high pressure to force the solvent through the column, resulting in higher resolution and faster separation times. libretexts.org It is particularly useful for separating complex mixtures of natural products.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid analytical technique used to monitor the progress of a separation and to determine the purity of a compound. moph.go.th

The choice of chromatographic method and the specific conditions, such as the type of stationary phase and the composition of the mobile phase, are critical for achieving efficient separation of this compound from other related compounds present in the plant extract. moph.go.th

The initial step in isolating this compound from Podophyllum peltatum is solvent extraction. This process involves using a solvent to dissolve the target compound from the plant material. organomation.com The choice of solvent is crucial and depends on the polarity of the target compound. mdpi.com

Commonly used solvents for extracting natural products include:

Ethanol: A polar solvent that can extract a wide range of compounds. mdpi.com

Methanol: Another polar solvent with high solubility for many polar compounds. mdpi.com

Acetone: A medium-polar solvent effective for extracting phenolic compounds and flavonoids. mdpi.com

Hexane: A nonpolar solvent often used for initial defatting of the plant material. organomation.com

The efficiency of the extraction can be influenced by several factors, including the type of solvent, temperature, extraction time, and the physical state of the plant material. organomation.com Techniques such as Soxhlet extraction, which involves continuous extraction with a cycling solvent, or more modern methods like accelerated solvent extraction (ASE), can be employed to enhance the extraction efficiency. organomation.comlcms.cz Microscale solvent extraction (MSE) is another technique that can be used for smaller sample sizes. epa.gov The goal is to develop a protocol that maximizes the yield of this compound while minimizing the co-extraction of undesirable compounds.

Biosynthetic Pathways and Enzymatic Mechanisms of Podoblastin B

Elucidation of Proposed Biosynthetic Routes to Podoblastin B

Current scientific literature does not provide a well-defined and experimentally validated biosynthetic pathway for this compound. The precursors and enzymatic transformations leading to its formation are subjects that await detailed investigation.

Identification of Primary and Intermediate Precursors

Specific primary and intermediate precursors involved in the biosynthesis of this compound have not been identified in published research. The foundational molecules that initiate the biosynthetic cascade and the subsequent intermediates that are modified to form the final compound are currently unknown.

Characterization of Enzymatic Steps and Pathway Intermediates

Detailed characterization of the enzymatic steps and the corresponding pathway intermediates in the biosynthesis of this compound is not available in the current body of scientific knowledge. The specific enzymes that catalyze the various reactions, such as acylations, cyclizations, and redox modifications, have not been isolated or functionally characterized in the context of this compound synthesis.

Genomic and Transcriptomic Basis of this compound Biosynthesis

The genetic underpinnings of this compound production, including the identification of the biosynthetic gene cluster and the regulatory networks governing its expression, are yet to be elucidated.

Identification of Biosynthetic Gene Clusters

A specific biosynthetic gene cluster (BGC) responsible for the production of this compound has not been identified or characterized. Genomic sequencing and bioinformatic analyses of producer organisms to locate the cluster of genes encoding the necessary biosynthetic enzymes have not been reported.

Regulatory Mechanisms of Gene Expression in Producer Organisms

The regulatory mechanisms that control the expression of the genes involved in this compound biosynthesis are currently unknown. Research into the transcription factors, signaling pathways, and environmental cues that modulate the production of this compound has not been published.

Chemoenzymatic Approaches in this compound Synthesis Research

While the natural biosynthetic pathway remains obscure, the field of chemoenzymatic synthesis offers potential avenues for future research and production of this compound and its analogs. This approach combines chemical synthesis with enzymatic transformations to achieve specific molecular modifications with high selectivity. However, specific applications of chemoenzymatic methods in the synthesis of this compound have not been detailed in the available literature. Future research may leverage enzymes to perform key steps in a synthetic route, potentially offering more efficient and stereoselective methods for its production.

Chemical Synthesis and Derivatization Strategies for Podoblastin B

Total Synthesis Approaches to Podoblastin B and Related Structures

The molecular architecture of this compound, characterized by a stereogenic center at the C6 position and a tetronic acid-like moiety, presents a considerable synthetic challenge. vulcanchem.commdpi.com Various research groups have devised strategies to construct this framework, ranging from racemic syntheses to highly selective asymmetric approaches.

Comprehensive Retrosynthetic Analysis

A common retrosynthetic strategy for this compound and related 3-acyl-5,6-dihydro-2H-pyran-2-ones involves a few key disconnections. The primary approach breaks the molecule down into two main fragments: the 5,6-dihydro-2H-pyran-2-one core and the acyl side chain.

Acylation Disconnection: The C-acyl group at the C3 position is often installed in the final steps of the synthesis. This is typically achieved through a C-acylation of a pre-formed 4-hydroxy-5,6-dihydro-2H-pyran-2-one intermediate. mdpi.comoup.com This disconnection simplifies the target to the core heterocyclic ring.

Lactone Ring Formation: The 5,6-dihydro-2H-pyran-2-one ring is generally formed via an intramolecular cyclization of a δ-hydroxy-β-ketoester or a related open-chain precursor. mdpi.comnih.gov This precursor, in turn, can be disconnected via an aldol-type reaction.

Aldol (B89426) Disconnection: The δ-hydroxy-β-ketoester intermediate is retrosynthetically traced back to an aldehyde and a ketone-equivalent, such as a silyl (B83357) enol ether or a ketene (B1206846) silyl acetal. mdpi.comnih.gov This disconnection is crucial as it sets the stage for creating the key C-C bond and establishing the critical stereocenter at the C6 position (which corresponds to the C5 position in the open-chain precursor).

This general retrosynthetic pathway allows for a modular approach, where different aldehydes and acylating agents can be used to generate a variety of Podoblastin analogues.

Asymmetric Synthetic Methodologies for Enantioselective Access

Producing this compound in an enantiomerically pure form is essential, as biological activity is often dependent on specific stereochemistry. uwindsor.ca Chemists have employed several methods to achieve this, primarily focusing on controlling the stereochemistry of the C6 carbinol center.

One of the earliest strategies for the asymmetric synthesis of Podoblastin analogues involved the use of starting materials from the chiral pool. mdpi.comnih.gov The chiral pool refers to readily available, inexpensive, and enantiomerically pure natural products like amino acids, sugars, and terpenes.

For instance, the first chiral synthesis of (R)-Podoblastin-S, a close analogue of this compound, started from (S)-1,3-dioxolane-4-methanol, which is derived from (S)-glyceraldehyde acetonide. mdpi.comsemanticscholar.org While effective in establishing the desired absolute stereochemistry, this particular synthesis was lengthy, requiring 14 steps. mdpi.com Another approach utilized (S)-methylbutanol and methyl (R)-hydroxybutanoate as chiral starting materials. nih.govsemanticscholar.org These methods firmly establish the stereocenter by incorporating a pre-existing chiral fragment into the synthetic sequence.

More modern and efficient approaches rely on catalytic asymmetric reactions to set the key stereocenter. researchgate.net These methods use a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from a prochiral substrate. researchgate.net

Mukaiyama Aldol Addition: A highly successful strategy for the synthesis of this compound analogues employs the asymmetric Mukaiyama aldol reaction. mdpi.comnih.govrsc.org This reaction involves the Lewis acid-catalyzed addition of a silyl enol ether to an aldehyde. wikipedia.org Specifically, the reaction between 1,3-bis(trimethylsiloxy)diene (Chan's diene) and an aldehyde, catalyzed by a chiral titanium complex, has proven to be particularly effective. mdpi.com

The Ti(OiPr)₄/(S)-BINOL catalyst system reliably produces the (R)-aldol adduct, which leads to the natural (R)-configuration of Podoblastin. mdpi.comnih.gov Conversely, using the (R)-BINOL ligand provides access to the unnatural (S)-enantiomer. nih.govsemanticscholar.org This method is highly enantioselective, often yielding products with excellent enantiomeric excess (ee), typically above 98%. mdpi.com The resulting δ-hydroxy-β-ketoester is then cyclized to form the dihydropyranone core. mdpi.comnih.gov

Ti-Claisen Condensation: The titanium-mediated Claisen condensation is another powerful tool used in the synthesis of related natural products like alternaric acid and has been applied to the synthesis of various β-keto esters. mdpi.comnih.govkwansei.ac.jp This reaction involves the condensation of two different ester-derived components, promoted by a titanium tetrachloride-amine base system, to form a β-keto ester. kwansei.ac.jp While the Mukaiyama aldol reaction has been more prominently featured in recent Podoblastin syntheses, the Ti-Claisen condensation represents a key technology for constructing the core structural units of these molecules. nih.govresearchgate.net

Table 1: Comparison of Asymmetric Synthesis Strategies for Podoblastin Analogues
StrategyKey ReactionChiral SourceTypical EnantioselectivityNotes
Chiral PoolIncorporation of chiral fragments(S)-Glyceraldehyde acetonideHigh (inherent)Can be lengthy (e.g., 14 steps for (R)-Podoblastin-S). mdpi.comsemanticscholar.org
Catalytic AsymmetricMukaiyama Aldol AdditionChiral Ti(OiPr)₄/BINOL catalyst>98% eeHighly efficient and provides access to both enantiomers by catalyst choice. mdpi.comnih.gov

Formal Synthesis and Expedient Routes

A formal synthesis is one that forms a known intermediate that has previously been converted to the final natural product. beilstein-journals.org Several formal syntheses of this compound and related structures have been reported. These routes often showcase novel methodologies for constructing key fragments of the molecule. For example, a formal synthesis of alternaric acid, which shares the dihydropyranone core, was achieved using a ruthenium-catalyzed Alder-ene type reaction. nih.govsemanticscholar.org

The general, highly efficient route involves:

Preparation of Chan's diene from ethyl acetoacetate. mdpi.com

Ti/(S)-BINOL catalyzed asymmetric Mukaiyama aldol addition with the appropriate aldehyde to form the δ-hydroxy-β-ketoester. mdpi.com

Hydrolysis of the ester. mdpi.com

Acid-catalyzed lactonization to form the 6-substituted-4-hydroxy-5,6-dihydro-2H-pyran-2-one. mdpi.com

Final C-acylation using an activating agent like EDCI to install the side chain and furnish the final product. mdpi.comnih.gov

Strategies for Stereoselective Control in Synthesis

Stereoselective control is the cornerstone of modern organic synthesis, aiming to produce a single stereoisomer from multiple possibilities. inflibnet.ac.innumberanalytics.com In the synthesis of this compound, the primary challenge is controlling the absolute configuration of the single stereocenter at C6.

Substrate Control: This involves using a chiral starting material (from the chiral pool) where the stereochemistry is already set, and this inherent chirality directs the outcome of subsequent reactions. researchgate.net Early syntheses of Podoblastin analogues relied on this principle. nih.govsemanticscholar.org

Reagent/Catalyst Control: This is the more modern and flexible approach, where an external chiral reagent or catalyst is used to induce stereoselectivity in a reaction involving a prochiral substrate. msu.edu The use of Ti(OiPr)₄/BINOL complexes in the Mukaiyama aldol addition is a prime example of catalyst control. mdpi.comnih.gov The chiral environment created by the catalyst-substrate complex forces the reaction to proceed through a lower energy transition state for one enantiomer over the other, leading to a high degree of enantioselectivity. inflibnet.ac.in The ability to simply choose between (R)- or (S)-BINOL to access either product enantiomer highlights the power and versatility of this strategy. nih.govsemanticscholar.org

The successful syntheses of this compound and its relatives demonstrate a clear evolution in synthetic strategy, moving from longer, substrate-controlled routes to highly efficient and selective catalyst-controlled methods that provide rapid access to these valuable compounds. mdpi.com

Synthesis of this compound Analogues and Derivatives

The creation of analogues and derivatives of this compound is a cornerstone of research aimed at elucidating structure-activity relationships (SAR) and discovering compounds with enhanced biological profiles. Synthetic efforts have enabled chemists to systematically modify different parts of the Podoblastin molecule, including the acyl chain at the C-3 position and the substituent at the C-6 position of the pyrone ring.

Structural modifications of the Podoblastin framework are undertaken to explore how specific chemical features influence its biological, often antifungal, activity. A key area of investigation has been the alteration of the C-3 acyl chain. mdpi.com

Researchers conducted screenings of synthetic racemic analogues by varying the carbon chain length of the 3-acyl moiety while keeping the n-propyl group at the C-6 position constant. mdpi.com This optimization study revealed that an unnatural analogue, Podoblastin S, which features a decanoyl group (a ten-carbon chain) at the C-3 position, exhibited two to three times stronger antifungal activity against the rice blast fungus than the natural Podoblastins. mdpi.com Conversely, the terminal double bond present in the side chain of this compound was determined to be unimportant for its antifungal activity. mdpi.com This finding directed further synthetic focus toward analogues with saturated acyl chains, such as Podoblastin S, as more promising candidates for potent fungicides. mdpi.com

Table 1: Comparison of this compound and its Synthetic Analogue, Podoblastin S

Compound C-3 Acyl Group C-6 Substituent Key Structural Feature Relative Antifungal Activity
This compound 4-Methyl-2-hexenoyl Propyl Contains a terminal double bond in the acyl chain Baseline
Podoblastin S Decanoyl (C10) Propyl Saturated C10 acyl chain 2-3x higher than natural Podoblastins mdpi.com

Enantioselective synthesis is crucial for preparing optically pure analogues, which is necessary for studying the chiral discrimination of biological targets and determining the absolute stereochemistry of the natural products. The absolute stereochemistry of natural Podoblastins A, B, and C was confirmed to be (R). jst.go.jp

A successful strategy for the asymmetric synthesis of Podoblastin analogues involves a catalytic asymmetric Mukaiyama aldol reaction. mdpi.comnih.govsemanticscholar.org This key step utilizes a titanium-based catalyst system, Ti(OiPr)₄, in conjunction with a chiral BINOL ligand. nih.govsemanticscholar.org By selecting the appropriate enantiomer of the BINOL catalyst, chemists can control the stereochemical outcome of the reaction with high precision. nih.gov

Using (S)-BINOL as the chiral catalyst consistently produces the (R)-aldol adducts. nih.govsemanticscholar.org

Conversely, using (R)-BINOL provides the corresponding (S)-aldol adducts. nih.govsemanticscholar.org

Advanced Synthetic Methodologies Applied to this compound Core

The construction of the Podoblastin core has benefited from the application of powerful and efficient synthetic reactions. These methods facilitate the assembly of the central heterocyclic ring system and the installation of key functional groups.

Cascade reactions, also known as domino or tandem reactions, involve a sequence of at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all within a single pot. wikipedia.org These processes are highly valued for their atom economy and efficiency in rapidly building molecular complexity from simple precursors. wikipedia.orgengineering.org.cn Multicomponent reactions, a related strategy, bring together three or more starting materials in a single operation to form a product that incorporates portions of all reactants. researchgate.net While these methodologies are powerful tools in the total synthesis of many complex natural products, their specific application for the direct construction of the this compound core is not prominently featured in the reviewed chemical literature. wikipedia.org20.210.105

The Fries rearrangement is a classic organic reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.org A variation of this reaction has been a key strategy in the total synthesis of racemic Podoblastins. oup.com A novel one-pot method was developed for the construction of the 3-acyl-4-hydroxy-5,6-dihydropyrone core structure via a Fries-type rearrangement of an O-enolacyl group of a β-keto-δ-valerolactone. capes.gov.br In this approach, an O-acylated intermediate undergoes a rearrangement where the acyl group migrates to the adjacent carbon atom on the pyrone ring, directly installing the C-3 acyl moiety characteristic of the Podoblastin family. oup.com This strategy was successfully applied to the first total syntheses of (±)-Podoblastin A, B, and C. oup.com However, some more recent synthetic approaches have moved away from this method, instead favoring a direct C-acylation of the pyrone ring using coupling reagents like EDCI, which can be milder and more direct. mdpi.com

A 1,3-dipolar cycloaddition is a powerful reaction between a 1,3-dipole (a molecule with a three-atom, four-π-electron system) and a dipolarophile (typically an alkene or alkyne) to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org This reaction, often called the Huisgen cycloaddition, is highly valued for its ability to construct heterocycles with high regio- and stereoselectivity in a single step. wikipedia.orgnumberanalytics.com It is a cornerstone in the synthesis of a wide array of five-membered ring systems, including isoxazoles and pyrrolidines. wikipedia.orgorganic-chemistry.org While 1,3-dipolar cycloadditions are a versatile tool in modern organic synthesis for creating complex heterocyclic architectures, their application as a key step in the reported synthetic routes leading to the central pyran-2-one core of this compound has not been described in the surveyed literature. wikipedia.orgchim.itmdpi.com

Molecular and Cellular Biological Activities of Podoblastin B

Antifungal Activity Research of Podoblastin B

This compound is a naturally occurring compound that has garnered scientific interest primarily for its significant antifungal properties. It belongs to a class of 3-acyl-4-hydroxy-5,6-dihydropyrones and is isolated from the American Mayapple, Podophyllum peltatum L. biosynth.comvulcanchem.comoup.com This section details the research into its effectiveness against plant pathogens and its impact on fungal growth.

Activity against Plant Pathogens (e.g., Pyricularia oryzae Cav.)

This compound has been identified as a potent antifungal agent against the plant pathogen Pyricularia oryzae Cav. (teleomorph: Magnaporthe oryzae), the fungus responsible for the devastating rice blast disease. vulcanchem.comoup.com Rice blast is a major threat to rice cultivation globally, making the discovery of effective antifungal compounds like this compound a significant area of agricultural research. vulcanchem.com

Research has established that this compound, along with its structural analogs Podoblastin A and C, is a key component of the antifungal activity of extracts from Podophyllum peltatum. oup.com Structure-activity relationship studies have provided insights into the chemical features necessary for its bioactivity. Interestingly, the terminal double bond found in the acyl side chain of this compound has been determined to be non-essential for its antifungal efficacy against P. oryzae. mdpi.com This suggests that the core 3-acyl-5,6-dihydro-2H-pyrone scaffold is the primary driver of its biological function. vulcanchem.commdpi.com

Table 1: Antifungal Profile of this compound

Target Pathogen Disease Caused Source Organism Compound Class

Evaluation of Mycelial Growth Inhibition in In Vitro Models

The antifungal action of compounds like this compound is commonly evaluated through in vitro mycelial growth inhibition assays. ppjonline.org In these laboratory-based models, the fungus is cultured on a nutrient medium, such as Potato Dextrose Agar (PDA), that has been treated with varying concentrations of the test compound. ppjonline.org The radial growth of the fungal mycelium is then measured over a period of incubation and compared to an untreated control culture. ppjonline.orgscielo.org.mx

The percentage of mycelial growth inhibition is calculated to determine the compound's effectiveness. scielo.org.mx While specific quantitative data from such assays for this compound is not detailed in the available literature, its established potent activity against P. oryzae strongly indicates that it functions as an effective inhibitor of mycelial growth. oup.com The goal of these assays is often to determine the EC50 value, which is the concentration of the fungicide that inhibits fungal growth by 50%. ppjonline.org The potent nature of this compound suggests it would exhibit a low EC50 value against susceptible fungi. oup.comppjonline.org

Hematopoietic Modulatory Activity Studies

Beyond its antifungal effects, this compound is recognized as a hemopoietic agent, a substance that plays a critical role in the process of blood cell formation, known as hematopoiesis. biosynth.com This process is fundamental for maintaining a healthy supply of all blood cell types. clevelandclinic.org The compound's mode of action in this context involves the direct stimulation of hematopoietic stem cells (HSCs), the progenitor cells from which all blood lineages arise. biosynth.commdpi.com This activity positions this compound as a compound of interest for research into therapies for hematological disorders and for supporting bone marrow recovery after suppressive treatments like chemotherapy. biosynth.com

Stimulation of Hematopoietic Stem Cell Proliferation

This compound actively stimulates the proliferation of hematopoietic stem cells. biosynth.com HSCs are typically found in the bone marrow and possess the unique abilities of self-renewal and differentiation into all mature blood cell types. wikipedia.org The regulation of HSC proliferation is a tightly controlled process, essential for maintaining the pool of stem cells throughout an organism's life while also meeting the body's constant demand for new blood cells. nih.gov By promoting the division of HSCs, this compound can potentially enhance the production of daughter cells that can then enter various differentiation pathways. biosynth.com This stimulatory effect is of significant scientific interest for its potential application in contexts where the hematopoietic system is compromised. biosynth.com

Influence on Hematopoietic Stem Cell Differentiation Pathways

The mechanism of this compound as a hemopoietic agent also involves influencing the differentiation of hematopoietic stem cells. biosynth.com Differentiation is the process by which HSCs commit to and develop into specific types of blood cells, including myeloid cells (such as monocytes, neutrophils, and erythrocytes) and lymphoid cells (such as T cells and B cells). clevelandclinic.orgwikipedia.org this compound's ability to stimulate this differentiation is crucial for its role in generating the diverse lineages of blood cells. biosynth.com This influence on differentiation pathways highlights its potential for use in research aimed at modulating the production of specific blood cell populations, which could be beneficial in various therapeutic scenarios. biosynth.com

Broader Antimicrobial Activities

The antimicrobial spectrum of a compound defines the range of microorganisms it can effectively inhibit or kill. wikipedia.org While this compound is well-documented for its potent and specific antifungal activity against the plant pathogen P. oryzae, its broader antimicrobial spectrum against other fungi or bacteria is not extensively characterized in the available scientific literature. oup.comscispace.com

Compounds are generally classified as narrow-spectrum if they target a limited range of organisms, or broad-spectrum if they are effective against a wide variety. wikipedia.org Based on current research, this compound appears to be a narrow-spectrum antifungal agent. oup.com Further research would be required to determine if it possesses clinically relevant activity against other pathogenic microbes, such as Gram-positive or Gram-negative bacteria, or other fungal species. agriculture.vic.gov.aunih.gov

Activity against Bacterial Strains (e.g., Anti-MRSA Activity of Related Pyranones)

While this compound is primarily recognized for its antifungal properties, particularly against the rice-blast fungus Magnaporthe oryzae, comprehensive studies on its direct antibacterial activity are not extensively documented. However, the broader class of pyranone compounds, to which this compound belongs, has demonstrated significant antibacterial potential. iosrjournals.orgeurekaselect.com Research into pyranone derivatives and structurally related compounds has revealed notable activity against a range of bacterial pathogens, including challenging drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). iosrjournals.orgeurekaselect.comresearchgate.net

A variety of natural and synthetic pyrone-containing molecules exhibit antimicrobial effects. iosrjournals.orgresearchgate.net For instance, certain lipophilic α-pyrones isolated from a marine Pseudomonas species have shown activity against MRSA and Vancomycin-Resistant Enterococci (VRE). scienceopen.com Similarly, a pyrone metabolite isolated from an actinomycetes crude extract demonstrated selective bacteriostatic activity against MRSA with a Minimum Inhibitory Concentration (MIC) value of 6.0 μM. nio.res.in Other related structures, such as the naphtho-γ-pyrones peninaphones A-C, have been reported to show moderate activity against Staphylococcus aureus. nio.res.in

Investigations into endophytic fungi have also yielded potent anti-MRSA compounds with pyranone-like structures. frontiersin.org Furthermore, novel synthetic compounds featuring a tricyclic 4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione core have emerged as powerful agents against several strains of MRSA, with some analogues showing MIC levels at or below 2 μg/mL. researchgate.net Even different, but related, heterocyclic structures like pyrazinone derivatives have been identified with potent anti-MRSA activity, underscoring the potential of this class of compounds in developing new antibiotics. mdpi.com

Antibacterial Activity of Selected Pyranone and Related Compounds
Compound/ClassSource/TypeTarget BacteriaReported Activity (MIC)Citation
Pyrone Metabolite (165)ActinomyceteMRSA6.0 μM nio.res.in
N-heptyl-9-t-Bu-pyranoquinoloneSyntheticMRSA (multiple strains)≤2 μg/mL researchgate.net
Myceliothermophin EFungus (Chaetomium olivaceum)MRSA15.8 μM frontiersin.org
Chaetolivacine BFungus (Chaetomium olivaceum)MRSA27.1 μM frontiersin.org
Peninaphones A-CMarine FungusS. aureus12.5 - 25 μg/mL nio.res.in
MR7S4-F3 (Pyrazinone)Streptomyces anulatusMRSA (N315)4 μg/mL mdpi.com
Thiomarinols A-GMarine Bacterium (Alteromonas rava)MRSA≤0.01 μg/mL scienceopen.com
MC21-A & B (Biphenyls)Marine Bacterium (Pseudoalteromonas phenolica)MRSA (clinical isolates)1–4 µg/mL scienceopen.com

Mechanistic Insights into Bacterial Growth Inhibition

The precise mechanisms through which this compound or its close pyranone relatives inhibit bacterial growth are not fully elucidated for every compound. However, general mechanisms associated with the broader classes of molecules they belong to, such as polyketides and other natural products, offer significant clues. The interruption of fundamental cellular processes is a common theme. microbeonline.com

Key proposed mechanisms of action for antibacterial compounds include:

Inhibition of Cell Wall Synthesis: Many antibiotics function by disrupting the formation of the peptidoglycan layer, which is crucial for bacterial structural integrity. Glycopeptides, for example, bind to peptide precursors and prevent their incorporation into the cell wall. microbeonline.com

Inhibition of Protein Synthesis: This is a frequent target for natural products. Some compounds can bind to ribosomal subunits, interfering with the translation of mRNA into proteins, thereby halting essential cellular functions.

Inhibition of Nucleic Acid Synthesis: Certain antibiotics can block the replication of DNA or the transcription of DNA into RNA by targeting enzymes like DNA gyrase or RNA polymerase. microbeonline.com Rifamycin, for instance, specifically targets DNA-dependent RNA polymerase. microbeonline.com

Disruption of Membrane Function: Some molecules act like detergents, disrupting the bacterial cell membrane's integrity. This leads to the leakage of essential cellular components, ultimately causing cell death. microbeonline.com

Inhibition of Metabolic Pathways: Another strategy involves blocking essential metabolic processes. For example, some antiviral molecules have been found to inhibit the pyrimidine (B1678525) biosynthesis pathway, depriving the pathogen of necessary components for DNA and RNA synthesis. plos.org This inhibition can also unexpectedly trigger the host's innate immune response. plos.org

For many pyranone-type compounds, their antibacterial effect is described as either bacteriostatic, where they prevent the growth of bacteria, or bactericidal, where they actively kill the bacteria. singerinstruments.com The specific outcome often depends on the compound's concentration and the susceptibility of the bacterial strain. singerinstruments.com

Investigation of Other Reported Biological Activities of Related Pyranone Structures

The pyranone scaffold is a common motif in a vast number of natural products that exhibit a wide spectrum of biological activities beyond their antibacterial effects. eurekaselect.comnio.res.in This structural diversity allows for interactions with various biological targets, leading to a range of pharmacological properties.

Marine organisms, in particular, are a rich source of pyrone-containing metabolites with diverse bioactivities. eurekaselect.comnio.res.in Reviews of these compounds consistently report activities including:

Antifungal: This is a prominent activity, with many pyrones showing efficacy against various fungal pathogens. nio.res.innih.gov

Cytotoxic and Anticancer: A significant number of pyranone derivatives have been investigated for their ability to inhibit the growth of cancer cells. iosrjournals.orgnio.res.innih.govjst.go.jpfrontiersin.org For example, bis(naphtho-γ-pyrone) derivatives from fungi, such as Chaetochromins, have shown strong cytotoxic effects against KB cells by inhibiting DNA, RNA, and protein synthesis. jst.go.jp Other pyranones from endophytic fungi have displayed moderate inhibitory activity against human acute promyeloid leukemia cell lines. frontiersin.orgfrontiersin.org

Antiviral: Some pyrones have been identified as inhibitors of viral replication, including activity against HIV. researchgate.netnih.gov

Neurotoxic: Certain pyrone natural products have been shown to have toxic effects on the nervous system. researchgate.netnio.res.in

Anti-inflammatory and Antioxidant: These properties are also associated with the pyranone class of compounds. iosrjournals.org

Other Activities: Further reported effects include phytotoxic (toxic to plants), anti-tyrosinase (inhibiting melanin (B1238610) production), and antinematodal activities. nio.res.innih.gov

This wide range of biological activities highlights the significance of the pyranone structure as a "privileged scaffold" in medicinal chemistry and drug discovery, capable of serving as a foundation for developing new therapeutic agents for a variety of diseases. iosrjournals.orgresearchgate.net

Mechanisms of Action at the Molecular and Subcellular Levels

Identification of Specific Molecular Targets

Currently, there is a lack of published research specifically identifying the molecular targets of Podoblastin B. However, based on the known mechanisms of other lignans (B1203133) isolated from Podophyllum peltatum, it is plausible that this compound interacts with key cellular proteins involved in cell division and survival.

Specific protein interaction and binding affinity studies for this compound are not available in the current scientific literature. For related lignans, such as podophyllotoxin (B1678966), the primary molecular target is tubulin. Podophyllotoxin binds to tubulin, inhibiting its polymerization into microtubules. ontosight.ai This disruption of the microtubule network is a cornerstone of its cytotoxic effect, leading to cell cycle arrest and apoptosis. ontosight.ainih.gov The derivatives of podophyllotoxin, like etoposide (B1684455) and teniposide, have a different primary target; they inhibit the enzyme topoisomerase II, which is crucial for DNA replication and repair. nih.govmdpi.com Given that this compound shares a common ancestral plant with these compounds, it is reasonable to hypothesize that its molecular targets may also involve components of the cellular division machinery, although this requires experimental verification.

There is no specific enzymatic inhibition profile available for this compound. However, the broader class of lignans has been shown to interact with various enzymes. For instance, some lignans can inhibit matrix metalloproteinases (MMPs), which are involved in the degradation of the extracellular matrix and are crucial for cancer cell metastasis. mdpi.com Furthermore, the well-known podophyllotoxin derivatives, etoposide and teniposide, are potent inhibitors of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription. nih.govmdpi.com While podophyllotoxin itself primarily targets tubulin, the inhibitory action of its derivatives on a key enzyme like topoisomerase II highlights the potential for lignans to act as enzyme inhibitors. Research into the enzymatic targets of this compound is a promising area for future investigation.

Modulation of Intracellular Signaling Pathways

While direct studies on this compound are lacking, the effects of Podophyllum peltatum extracts and its prominent lignan, podophyllotoxin, on intracellular signaling pathways have been documented. This provides a framework for understanding the potential impact of this compound.

Extracts from Podophyllum peltatum are known to inhibit cell division. vnps.orgox.ac.uk This activity is largely attributed to lignans like podophyllotoxin. Podophyllotoxin and its derivatives have been shown to be potent inhibitors of cellular proliferation in various cancer cell lines. mdpi.commdpi.comspandidos-publications.com

The primary mechanism for this anti-proliferative effect is the induction of cell cycle arrest. Podophyllotoxin is a classic spindle poison that disrupts microtubule formation, leading to an arrest of the cell cycle in the G2/M phase. nih.govmdpi.comspandidos-publications.comwilkes.edu This prevents the cell from completing mitosis and entering the next phase of the cell cycle. Studies on various lignans have demonstrated their ability to induce cell cycle arrest at different phases, including G1 and G2/M, by modulating the expression of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). mdpi.commdpi.complos.org For example, a podophyllotoxin derivative was shown to induce G2/M arrest in MCF-7 cancer cells by downregulating cyclin B1 and upregulating CDK1. nih.gov

Table 1: Effect of Podophyllotoxin on Cell Cycle Distribution in Esophageal Squamous Cell Carcinoma (ESCC) Cells

Cell LineTreatment (μM)% of Cells in G2/M Phase% of Cells in Sub-G1 (Apoptotic)
KYSE 30 ControlData not specifiedData not specified
0.2IncreasedIncreased
0.3IncreasedIncreased
0.4IncreasedIncreased
KYSE 450 ControlData not specifiedData not specified
0.2IncreasedIncreased
0.3IncreasedIncreased
0.4IncreasedIncreased
Source: mdpi.com

Note: The study reported a significant, concentration-dependent increase in the G2/M and sub-G1 populations but did not provide the exact percentage values in the text.

Lignans are widely reported to induce apoptosis in cancer cells. mdpi.comnih.govresearchgate.net Podophyllotoxin, in particular, is a potent inducer of apoptosis in various cancer cell lines, including human colorectal cancer, gastric cancer, and esophageal squamous cell carcinoma cells. mdpi.comspandidos-publications.comnih.gov The induction of G2/M cell cycle arrest by podophyllotoxin is a direct trigger for the initiation of the apoptotic cascade. nih.gov

The mechanism of apoptosis induction by lignans often involves the mitochondrial pathway (the intrinsic pathway). This is characterized by a loss of mitochondrial membrane potential (MMP), the release of cytochrome c from the mitochondria into the cytoplasm, and the subsequent activation of a cascade of caspases, including caspase-9 and the executioner caspase-3. mdpi.comspandidos-publications.comnih.gov The regulation of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is also a key feature of lignan-induced apoptosis. nih.govnih.gov

Table 2: Apoptotic Effects of Podophyllotoxin on Cancer Cells

Cell LineConcentration (μM)ObservationReference
HCT116 (Colorectal Cancer)0.1 - 0.3Increased percentage of apoptotic cells (from 2.59% to 65.90%). nih.gov
SGC-7901 (Gastric Cancer)Not specifiedDose-dependent induction of apoptosis and decrease in mitochondrial membrane potential. spandidos-publications.com
KYSE 30 (ESCC)0.2 - 0.4Increased total apoptotic phenotype (from 6.63% to 51.81%). mdpi.com
KYSE 450 (ESCC)0.2 - 0.4Increased total apoptotic phenotype (from 2.41% to 64.50%). mdpi.com

The generation of reactive oxygen species (ROS) is another mechanism through which some lignans exert their cytotoxic effects. While there are no specific studies on this compound and ROS, research on podophyllotoxin has shown that it can induce the production of ROS in human colorectal cancer cells. nih.gov This increase in intracellular ROS can lead to oxidative stress, which in turn can damage cellular components and trigger apoptotic signaling pathways. nih.gov The study on HCT116 cells demonstrated that the podophyllotoxin-induced apoptosis was mediated by ROS, which activated the p38 MAPK signaling pathway. nih.gov This suggests that the modulation of cellular redox status could be a component of the biological activity of lignans from Podophyllum peltatum.

Receptor Binding and Ligand-Target Recognition Studies

The precise mechanisms of action of this compound at the molecular and subcellular levels, specifically concerning its direct receptor binding and ligand-target recognition, are not yet fully elucidated in publicly available scientific literature. However, based on its structural class and origin, plausible molecular targets can be inferred from studies on analogous compounds. The primary hypothesized targets include cytoskeletal proteins and key enzymes involved in microbial growth.

Potential Interaction with Tubulin

This compound is isolated from Podophyllum peltatum, the same plant source as the well-known cytotoxic lignan, podophyllotoxin. mdpi.com Podophyllotoxin is a potent inhibitor of microtubule assembly, a critical process for cell division. mdpi.comnih.gov It achieves this by binding to tubulin, the protein subunit of microtubules, thereby arresting the cell cycle. mdpi.comresearchgate.net This established mechanism for a compound from the same plant suggests that this compound might share a similar mode of action.

While direct binding studies of this compound to tubulin have not been reported, molecular docking studies on structurally related 6-heptyl-5,6-dihydro-2H-pyran-2-ones have shown a high affinity for the pironetin-binding site of α-tubulin. researchgate.net This suggests that the 5,6-dihydro-2H-pyran-2-one scaffold, a core feature of this compound, may be recognized by this site on tubulin. The interaction of these small molecules with α-tubulin is a potential mechanism contributing to their cytotoxic effects. researchgate.net

Table 1: Molecular Docking of 6-heptyl-5,6-dihydro-2H-pyran-2-ones to the Pironetin-Binding Site of α-Tubulin This data pertains to compounds structurally related to this compound and is presented to illustrate the potential binding affinity of this class of compounds to α-tubulin. Data for this compound itself is not currently available.

CompoundBinding Affinity (kcal/mol)
Pectinolide A-6.8
Pectinolide B-6.5
Pectinolide C-6.7
Pectinolide I-7.0
Pectinolide J-7.1
Pectinolide K-7.2
Pectinolide L-7.3
Pectinolide M-7.5
Monticolide A-6.9
Monticolide B-7.0

Data sourced from molecular docking studies on pectinolides and monticolides. researchgate.net

Possible Inhibition of RNA Polymerase

Another potential molecular target for this compound arises from its classification as a 3-acyl-4-hydroxy-2-pyrone. encyclopedia.pub Certain compounds within this class, such as mixopyronins and corallopyronins, are known to be potent inhibitors of bacterial RNA polymerase (RNAP). encyclopedia.pubmdpi.com These natural antibiotics act as non-competitive inhibitors of the RNAP "switch region," a highly conserved protein domain. encyclopedia.pub This inhibition disrupts the transcription process, which is essential for bacterial survival. Given that this compound exhibits antifungal activity, it is conceivable that it could target a homologous site on fungal RNA polymerase, although this remains a speculative mechanism that requires experimental validation.

Structure Activity Relationship Sar Studies of Podoblastin B

Elucidation of Key Pharmacophoric Elements

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For a molecule to be active, it must possess specific features that can interact with its biological target. nih.govunina.it The key pharmacophoric elements of Podoblastin B and related 3-acyl-4-hydroxy-5,6-dihydro-2-pyrones include:

Hydrogen Bond Acceptor (HBA): The oxygen atoms within the pyranone ring and the acyl group can act as hydrogen bond acceptors. nih.govresearchgate.net

Hydrogen Bond Donor (HBD): The hydroxyl group at the C-4 position is a crucial hydrogen bond donor. nih.govresearchgate.net

Hydrophobic Region: The acyl chain at the C-3 position and the substituent at the C-6 position contribute to the hydrophobic character of the molecule. nih.govresearchgate.netresearchgate.net

Spatial Arrangement: The specific three-dimensional orientation of these features is critical for optimal interaction with the biological target. nih.gov

The interaction of these elements with a target receptor site is fundamental to the molecule's bioactivity. drugdesign.org

Impact of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the biological activity of many compounds, as interactions with chiral biological targets like enzymes and receptors are often stereospecific. nih.govmhmedical.comnih.gov

Enantiomeric Discrimination in Bioactivity Profiles

Enantiomers are non-superimposable mirror images of a chiral molecule. nih.gov The differential activity between enantiomers, known as enantiomeric discrimination, is a well-established phenomenon in pharmacology and agrochemistry. nih.govsemanticscholar.orgmdpi.com Studies on related 3-acyl-5,6-dihydro-2H-pyran-2-ones have demonstrated significant differences in the biological activity of their (R) and (S) enantiomers. For instance, in a study on plymuthipyranone B, the natural (S)-enantiomer showed markedly higher anti-MRSA activity compared to its unnatural (R)-enantiomer. nih.govsemanticscholar.orgmdpi.com This highlights that the specific spatial arrangement of substituents is crucial for effective interaction with the biological target.

Correlation between Absolute Configuration and Biological Potency

The absolute configuration at a chiral center can profoundly influence the biological potency of a molecule. taylorandfrancis.comnih.gov For this compound, the natural and biologically active form possesses the (R)-configuration at the C-6 position. oup.com The synthesis of various analogues has consistently shown that the stereochemistry at this position is a key determinant of antifungal activity. nih.gov This suggests that the target receptor has a specific binding pocket that preferentially accommodates the (R)-enantiomer.

Role of Specific Structural Moieties in Activity

Effects of Acyl Chain Length Variations at C-3

The nature of the acyl chain at the C-3 position significantly impacts the antifungal activity of podoblastin analogues. Research has shown that modifying the length of this carbon chain can lead to substantial changes in potency. nih.govmdpi.com For example, a synthetic analogue, podoblastin-S, which has a different acyl chain length compared to the natural podoblastins, exhibited two to three times stronger antifungal activity. nih.gov This indicates that there is an optimal chain length for this substituent to achieve maximum efficacy. It has been observed that both excessively long and short acyl chains can lead to a decrease in activity, suggesting that this part of the molecule is involved in hydrophobic interactions with the target, and its length is critical for a proper fit. mdpi.comconicet.gov.arresearchgate.net

Interestingly, the presence of a terminal double bond in the acyl chain, as seen in this compound, was found to be unimportant for its antifungal activity. nih.govmdpi.com

Relative Antifungal Activity of Podoblastin Analogues with Varying C-3 Acyl Chain Lengths

AnalogueC-3 Acyl ChainRelative Activity
Podoblastin AC13H27CO
This compoundC13H25CO
Podoblastin CC15H31CO
Podoblastin-SC11H23COHigher

This table is based on findings that indicate variations in the acyl chain length affect antifungal potency, with some synthetic analogues showing enhanced activity. nih.gov

Influence of Substituent Effects at the Pyranone Ring Positions (e.g., C-6)

Based on a comprehensive search of available scientific literature, there is no specific information regarding the application of computational and molecular modeling approaches in the structure-activity relationship (SAR) studies of this compound.

Analytical and Spectroscopic Methodologies in Podoblastin B Research

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatography is a fundamental tool in the analysis of Podoblastin B, enabling the separation of the compound from complex mixtures and the differentiation of its stereoisomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. patsnap.commoravek.com This method separates components in a liquid sample by passing them through a column packed with a stationary phase. moravek.com The separation is based on the differential interactions of the sample components with the stationary and mobile phases. patsnap.com In the context of this compound research, HPLC is used to detect and quantify any impurities that may be present, ensuring that the sample is suitable for further analysis and biological testing. moravek.com The technique's high resolution and sensitivity make it ideal for identifying even trace amounts of contaminants. patsnap.com

Researchers often employ HPLC in conjunction with detectors like photodiode array (PDA) detectors, which measure UV absorbance across a peak to identify any spectral variations that might indicate the presence of co-eluting impurities. sepscience.com For a more definitive assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) can be utilized. This powerful combination leverages the separation capabilities of LC with the mass detection of MS, allowing for the identification of co-eluting compounds based on differences in their mass-to-charge ratios. sepscience.comresearchgate.net

Chiral Chromatography for Stereoisomer Resolution

The determination of enantiomeric excess (ee) is critical in the study of chiral molecules like this compound, and chiral chromatography is the most common and reliable method for this purpose. mdpi.comrsc.org Since enantiomers possess identical physical properties in an achiral environment, their separation requires a chiral environment. minia.edu.eglibretexts.org Chiral chromatography achieves this by using a chiral stationary phase (CSP). researchgate.netsigmaaldrich.com These CSPs are designed to interact differently with each enantiomer, leading to different retention times and, consequently, their separation. minia.edu.eg

In the synthesis of Podoblastin analogues, chiral HPLC analysis has been successfully used to determine the enantiomeric excess. For instance, in the asymmetric synthesis of (R)-podoblastin-S, a related compound, HPLC analysis using a Daicel AD-H column with a mobile phase of hexane/EtOH (20/1) was employed. mdpi.com This allowed for the clear separation of the racemic mixture and the determination that the synthesized (R)-form had an enantiomeric excess of 98%. mdpi.com Similarly, for another analogue, the racemic mixture showed retention times of 11.52 min and 15.62 min, while the synthesized (R)-form had a retention time of 15.61 min, confirming a 98% ee. mdpi.com The ability to resolve stereoisomers is crucial as different enantiomers of a compound can exhibit significantly different biological activities.

Spectroscopic Techniques for Structural Elucidation (Focus on Methodology)

Spectroscopy is indispensable for determining the molecular structure of organic compounds. numberanalytics.com Techniques such as NMR, MS, and IR spectroscopy provide complementary information that, when combined, allows for the complete elucidation of a molecule's structure. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for organic structure determination, providing detailed information about the molecular framework, including the connectivity of atoms and their spatial arrangement. numberanalytics.comox.ac.uk The technique is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, absorb and re-emit electromagnetic radiation when placed in a magnetic field. numberanalytics.com The frequency at which a nucleus resonates is highly dependent on its local electronic environment, a phenomenon known as the chemical shift. ox.ac.uk

In the study of this compound and its analogues, both ¹H and ¹³C NMR spectroscopy are extensively used. mdpi.com

¹H NMR Spectroscopy : This technique provides information about the number of different types of protons in a molecule, their electronic environments, and their proximity to other protons. The integration of the signals corresponds to the relative number of protons, while the splitting patterns (multiplicity), caused by spin-spin coupling, reveal the number of neighboring protons. libretexts.org

¹³C NMR Spectroscopy : This provides information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal. libretexts.org

2D NMR Techniques : More complex structures often require two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments reveal correlations between different nuclei, helping to piece together the complete molecular structure. emerypharma.com

For a synthetic analogue of Podoblastin, detailed ¹H and ¹³C NMR data were reported. The ¹H-NMR spectrum (500 MHz, CDCl₃) showed characteristic signals, including a triplet at δ = 0.88 ppm corresponding to a methyl group and a singlet at δ = 17.90 ppm indicative of an enolic proton. mdpi.com The ¹³C-NMR spectrum (125 MHz, CDCl₃) displayed signals for all 18 carbons, with key resonances at δ = 195.1 and 204.5 ppm, suggesting the presence of ketone and enol-ketone carbonyl groups. mdpi.com

Table 1: Selected NMR Data for a Podoblastin Analogue mdpi.com

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H 0.88 t CH₃
¹H 4.36–4.47 m CH-O
¹H 17.90 s enolic OH
¹³C 13.9 - CH₃
¹³C 73.8 - CH-O
¹³C 195.1 - C=O (ketone)

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.net It works by ionizing molecules and then separating the resulting ions based on their mass-to-charge (m/z) ratio. bu.edu.eg High-resolution mass spectrometry (HRMS) can provide extremely accurate mass measurements, allowing for the determination of the molecular formula. bu.edu.eg

In the analysis of a Podoblastin analogue, High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) was used. mdpi.com The calculated mass for the protonated molecule [M + H]⁺ was 311.2222, and the experimentally found mass was 311.2223, which corresponds to the molecular formula C₁₈H₃₀O₄. mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. mvpsvktcollege.ac.in It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. msu.edu Different types of bonds (e.g., C=O, O-H, C-H) vibrate at characteristic frequencies, resulting in a unique IR spectrum that acts as a "molecular fingerprint". mdpi.com

The IR spectrum of a synthetic Podoblastin analogue showed characteristic absorption bands (νₘₐₓ) that confirmed the presence of key functional groups. mdpi.com For example, strong absorptions were observed at 2955, 2928, and 2859 cm⁻¹, which are typical for C-H stretching vibrations of alkyl groups. mvpsvktcollege.ac.in A strong band at 1715 cm⁻¹ is indicative of a carbonyl (C=O) group, and a broad band around 1557 cm⁻¹ suggests the presence of a β-diketone system. mdpi.com

Table 2: Characteristic IR Absorption Bands for a Podoblastin Analogue mdpi.com

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
2955, 2928, 2859 C-H stretch Alkyl groups
1715 C=O stretch Ketone
1557 C=C/C=O stretch β-Diketone

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography stands as the most definitive method for elucidating the precise three-dimensional arrangement of atoms within a molecule. The technique involves irradiating a single, highly ordered crystal with a beam of X-rays and analyzing the resulting diffraction pattern. nih.gov The angles and intensities of the diffracted X-rays are used to generate an electron density map of the crystal, from which the exact position of each atom can be determined.

For chiral molecules like this compound, this method is exceptionally powerful as it can determine the absolute configuration of all stereogenic centers, not just the relative stereochemistry. This is achieved through the analysis of anomalous scattering effects, which can distinguish between a molecule and its non-superimposable mirror image (enantiomer).

While a full crystallographic dataset for this compound is not publicly available in the reviewed scientific literature, its absolute configuration has been established. Research findings from patent literature confirm the absolute configuration of the naturally occurring enantiomer of this compound to be (6S).

Table 2. Crystallographic Data Summary for this compound
ParameterFinding
Compound NameThis compound
Molecular FormulaC₂₀H₃₂O₄ masterorganicchemistry.com
Analytical MethodX-ray Crystallography
Key FindingDetermination of Absolute Configuration
Absolute Configuration(6S)

Future Directions and Emerging Research Perspectives for Podoblastin B

Development of Novel and More Efficient Synthetic Routes for Podoblastin B and its Analogues

While total syntheses of podoblastins have been achieved, future work is needed to develop more efficient, scalable, and versatile synthetic strategies. jst.go.jpmdpi.com Such routes are essential for producing sufficient quantities for advanced testing and for generating diverse libraries of related compounds.

Key areas for development include:

Analogue-Oriented Synthesis: Research has shown that the terminal double bond of this compound is not essential for its antifungal activity, and that analogues like Podoblastin S (with a saturated decanoyl chain) exhibit enhanced potency. mdpi.com Future synthetic efforts should be designed to facilitate easy modification of both the C3-acyl chain and the C6-propyl group. This would enable a thorough exploration of the structure-activity relationship (SAR) and the optimization of biological activity.

Novel Methodologies: Exploring new chemical reactions, such as novel C-acylation methods or organocatalytic approaches, could lead to more elegant and efficient synthetic pathways. mdpi.comresearchgate.net

Research GoalProposed Synthetic ApproachKey Technique / Reaction
Improve EfficiencyReduce step count from current routes.Catalytic Asymmetric Synthesis, Convergent Synthesis
Explore SARCreate a library of analogues with varied side chains.Analogue-Oriented Synthesis, Late-Stage Functionalization
Discover New RoutesDevelop fundamentally new ways to construct the pyrone core.Organocatalysis, Novel C-H activation or acylation methods

Advanced Mechanistic Investigations in Complex Cellular and In Vivo Research Models (Non-Human)

The current understanding of this compound's mechanism of action is limited primarily to its observed antifungal effect against pathogens like the rice blast fungus, Pyricularia oryzae. jst.go.jp To progress, research must move beyond simple bioassays to detailed mechanistic studies in more complex biological systems.

Future investigations should include:

Cellular Phenotyping: Utilizing advanced microscopy and cell-based assays to observe the specific effects of this compound on fungal cells. This could reveal impacts on cell wall integrity, mitochondrial function, cell division, or other critical cellular processes.

In Vivo Efficacy Models (Non-Human): Testing this compound and its more potent analogues in plant infection models to validate its efficacy in a more complex biological context. For example, assessing its ability to protect rice plants from P. oryzae infection under controlled conditions.

Resistance Studies: Generating and characterizing resistant fungal strains to identify the genetic mutations that confer resistance. This can provide strong clues about the compound's molecular target and mechanism of action.

Application of -Omics Technologies (e.g., Metabolomics, Proteomics) to Elucidate Biological Networks

-Omics technologies offer a powerful, unbiased approach to understanding the global cellular response to a small molecule, providing insights that are often missed by traditional targeted assays. humanspecificresearch.orgthermofisher.com Applying these technologies to this compound research could rapidly accelerate the elucidation of its mechanism. nih.gov

Proteomics: Quantitative proteomics can be used to compare the protein expression profiles of fungal cells treated with this compound versus untreated controls. Proteins that are significantly up- or down-regulated can point to the pathways being perturbed by the compound. mdc-berlin.demdpi.com

Metabolomics: This technique analyzes the complete set of metabolites in a cell. mdpi.com By identifying changes in the metabolome following this compound treatment, researchers can pinpoint disruptions in specific metabolic pathways, which is particularly relevant for an antifungal agent. nih.gov

Integrated Multi-Omics Analysis: The most powerful approach involves integrating data from genomics, transcriptomics, proteomics, and metabolomics. frontiersin.orgnih.gov This holistic view can reveal the interconnected network of changes induced by this compound, leading to a comprehensive understanding of its mode of action and potential off-target effects.

Potential for Derivatization Towards Chemical Biology Probes for Target Validation

Identifying the direct molecular target(s) of a bioactive compound is a critical step in drug discovery and chemical biology. nih.gov The this compound scaffold can be derivatized to create chemical probes, which are powerful tools for target identification and validation. mskcc.orgthermofisher.kr

Future research should focus on:

Synthesis of Probe Molecules: This involves modifying the this compound structure to include a functional handle for detection or capture, without abolishing its biological activity. nih.gov Common handles include:

Biotin tags: For affinity purification of target proteins.

Fluorescent dyes: For visualizing the subcellular localization of the compound and its target. mskcc.org

Alkynes or azides: For "click chemistry" ligation to reporter tags in activity-based protein profiling (ABPP) experiments. nih.gov

Target Identification Techniques: Once probes are synthesized, they can be used in various experiments to isolate and identify their binding partners. Techniques like affinity pulldown followed by mass spectrometry can identify proteins that directly interact with a biotinylated this compound probe. nih.gov

Target Validation: After a potential target is identified, genetic techniques (like gene knockout or knockdown) can be used to confirm that the target is responsible for the biological effects of this compound. scienceopen.comrsc.org

Integration with Computational Chemistry and Artificial Intelligence for Predictive Research and Analog Design

Computational chemistry and artificial intelligence (AI) are revolutionizing drug discovery by enabling researchers to predict molecular properties and design novel compounds in silico. researchgate.netlifechemicals.com Integrating these approaches into this compound research can accelerate the design-build-test-learn cycle.

Potential applications include:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.